The KYL peptide is a synthetic antagonistic peptide that selectively targets the ephrin-binding domain of the EphA4 receptor tyrosine kinase. [] EphA4 is involved in numerous physiological processes, including axon guidance, nerve regeneration, and cancer progression. [] By inhibiting the interaction between EphA4 and its ephrin ligands, KYL serves as a valuable research tool for studying the roles of EphA4 in various cellular functions. []
KYL peptide is a synthetic peptide that falls under the category of short amino acid polymers, typically consisting of sequences ranging from 2 to 50 amino acids. The synthesis of KYL peptide, like many synthetic peptides, is primarily achieved through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a polymeric solid support resin. This method allows for precise control over the sequence and structure of the peptide, which is crucial for its functionality in various applications.
The KYL peptide can be synthesized using various methods, including solid-phase peptide synthesis and automated flow peptide synthesis. These techniques leverage different types of solid supports and coupling reagents to achieve high yields and purity levels.
KYL peptide is classified as an amphiphilic peptide, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. This property makes it useful in applications such as drug delivery and tissue engineering, where interaction with biological membranes is essential.
The primary method for synthesizing KYL peptide is solid-phase peptide synthesis (SPPS). This technique involves several key steps:
The synthesis often employs fluorenylmethyloxycarbonyl chemistry, a common strategy in SPPS that protects the amine group during coupling reactions. Analytical techniques such as liquid chromatography coupled with mass spectrometry are utilized to confirm the structure and purity of the synthesized peptides .
KYL peptide's molecular structure is defined by its specific sequence of amino acids, which determines its three-dimensional conformation and biological activity. The exact sequence and length can vary based on the intended application.
The molecular weight and specific structural characteristics, such as secondary structures (e.g., alpha-helices or beta-sheets), can be analyzed using techniques like circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy.
During the synthesis of KYL peptide, several chemical reactions occur:
The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reactants. Optimization of these parameters is crucial for maximizing yield and minimizing side reactions .
KYL peptide exerts its biological effects through interactions with specific receptors or cellular components. The mechanism often involves binding to cell membranes or proteins, leading to downstream signaling events that can affect cellular processes such as proliferation, differentiation, or apoptosis.
Quantitative data on binding affinities and biological activity can be obtained through various assays, including enzyme-linked immunosorbent assays and cell viability assays.
KYL peptide typically exhibits properties such as solubility in water or organic solvents depending on its amino acid composition. Its amphiphilic nature allows it to form micelles or other supramolecular structures in solution.
The chemical stability of KYL peptide can be affected by factors such as temperature, pH, and presence of enzymes that may degrade peptides. Analytical techniques like high-performance liquid chromatography can be used to assess purity and stability over time .
KYL peptide has several scientific uses:
KYL peptide is a linear dodecapeptide with the primary sequence KYLPYWPVLSSL (molecular weight: 1,465.73 Da; CAS: 676657-00-4) [1]. The N-terminal domain (residues 1–3: KYL) confers solubility in aqueous environments (≥55 mg/mL in H2O), while the central hydrophobic core (residues 4–9: PYWPVL) drives target engagement [1] [5]. Alanine scanning mutagenesis reveals that Tyr4, Trp8, and Leu9 are indispensable for EphA4 binding, with single substitutions reducing affinity by >90% [2] [9]. The C-terminal SSL motif exhibits conformational flexibility but stabilizes the peptide-receptor complex through backbone hydrogen bonding [5]. No post-translational modifications (e.g., phosphorylation or glycosylation) have been detected, consistent with its synthetic origin and biochemical stability in cell culture media [1] [9].
Table 1: Functional Residues in KYL Peptide
Position | Residue | Role in EphA4 Binding | Consequence of Alanine Substitution |
---|---|---|---|
1 | Lys | Solubility enhancement | No effect on binding |
4 | Tyr | Hydrophobic pocket insertion | >90% affinity loss |
8 | Trp | π-stacking with receptor residues | Complete binding loss |
9 | Leu | Van der Waals interactions | >85% affinity loss |
11–12 | SSL | Backbone hydrogen bonding | Moderate affinity reduction (50–60%) |
Isothermal titration calorimetry (ITC) quantifies KYL’s binding to the EphA4 ligand-binding domain (LBD) with a dissociation constant (Kd) of 1.3 μM and half-maximal inhibitory concentration (IC50) of 4.22 μM [1]. ITC measurements show the interaction is entropy-driven (ΔS > 0), indicative of hydrophobic burial and reduced solvent reorganization upon binding [2] [6]. The stoichiometry of 1:1 confirms KYL occupies the ephrin-binding pocket without inducing receptor clustering [2]. Comparative analyses reveal KYL’s superior affinity over cyclic peptides APY (Kd: 2.1 μM) and VTM (Kd: 5.8 μM), attributed to its extended linear conformation maximizing contact with EphA4’s shallow binding groove [2] [5].
Table 2: Thermodynamic Parameters of EphA4-Peptide Interactions
Peptide | Kd (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) |
---|---|---|---|---|
KYL | 1.3 ± 0.2 | -7.9 | 2.1 | -10.0 |
APY | 2.1 ± 0.3 | -7.4 | 1.8 | -9.2 |
VTM | 5.8 ± 0.6 | -6.8 | 3.2 | -10.0 |
Solution-state NMR studies of 15N-labeled EphA4 LBD demonstrate that KYL binding induces long-range chemical shift perturbations spanning residues 59–112, encompassing the D-E, J-K, and β1-β2 loops [2] [3]. These perturbations signify a conformational selection mechanism: KYL stabilizes a pre-existing "closed" state of EphA4, reducing structural fluctuations in the ephrin-binding pocket by >40% [2] [5]. Key observations include:
These dynamics enable KYL to sterically occlude ephrin-A5 recruitment (steric occlusion >80%) while preventing receptor pre-clustering [2] [5].
Systematic alanine mutagenesis of EphA4 LBD delineates a KYL-specific binding interface distinct from ephrin-A5. Residues Gln71, Thr69, Ile59, and Ala193 are indispensable for KYL engagement (binding loss >95% upon mutation) [1] [2]. Mechanistic insights include:
Table 3: Functional Impact of EphA4 Mutations on KYL Binding
EphA4 Mutation | Residue Location | KYL Binding (% vs. WT) | Ephrin-A5 Binding (% vs. WT) |
---|---|---|---|
Gln71Ala | D-E loop | <5% | 92% |
Thr69Ala | D-E loop | <5% | 88% |
Ile59Ala | β1 strand | 8% | 95% |
Ala193Ser | β7 strand | 12% | 102% |
Thr104Ala | J-K loop | 90% | 85% |
Arg103Ala | J-K loop | 75% | <5% |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: